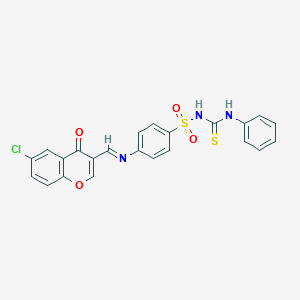
4-(((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamothioyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamothioyl)benzenesulfonamide is a complex organic compound with a molecular formula of C23H16ClN3O4S2 and a molecular weight of 498 g/mol This compound is known for its unique chemical structure, which includes a chromenyl group, a sulfonyl group, and a thiourea moiety
Méthodes De Préparation
The synthesis of 4-(((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamothioyl)benzenesulfonamide involves multiple steps. One common synthetic route includes the reaction of 6-chloro-4-oxochromene-3-carbaldehyde with 4-aminobenzenesulfonyl chloride to form an intermediate Schiff base. This intermediate is then reacted with phenylisothiocyanate to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to products.
Analyse Des Réactions Chimiques
4-(((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamothioyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the chromenyl group to a dihydrochromenyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group, forming new derivatives.
Applications De Recherche Scientifique
4-(((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamothioyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in the study of enzyme kinetics and mechanisms.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to inhibit certain enzymes and pathways makes it a candidate for the development of new drugs for the treatment of diseases such as cancer and infectious diseases.
Industry: In industrial applications, the compound is used as a precursor in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamothioyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The chromenyl group and the sulfonyl group play crucial roles in the binding affinity and specificity of the compound towards its molecular targets .
Comparaison Avec Des Composés Similaires
4-(((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamothioyl)benzenesulfonamide can be compared with other similar compounds, such as:
1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea: This compound differs by having a urea moiety instead of a thiourea moiety. The presence of the urea group can affect the compound’s reactivity and biological activity.
6-Chloro-4-oxochromene-3-carbaldehyde: This is a precursor in the synthesis of the target compound. It lacks the sulfonyl and thiourea groups, making it less complex and with different reactivity.
Phenylisothiocyanate: Another precursor used in the synthesis, which lacks the chromenyl and sulfonyl groups.
Propriétés
Numéro CAS |
198649-75-1 |
|---|---|
Formule moléculaire |
C23H16ClN3O4S2 |
Poids moléculaire |
498 g/mol |
Nom IUPAC |
1-[4-[(6-chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea |
InChI |
InChI=1S/C23H16ClN3O4S2/c24-16-6-11-21-20(12-16)22(28)15(14-31-21)13-25-17-7-9-19(10-8-17)33(29,30)27-23(32)26-18-4-2-1-3-5-18/h1-14H,(H2,26,27,32) |
Clé InChI |
TZXXARAEWMZJFL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=COC4=C(C3=O)C=C(C=C4)Cl |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=COC4=C(C3=O)C=C(C=C4)Cl |
Synonymes |
Benzenesulfonamide, 4-(((6-chloro-4-oxo-4H-1-benzopyran-3-yl)methylene )amino)-N-((phenylamino)thioxomethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















